8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system containing both benzene and chromene rings, and a glycinate moiety attached via a benzyloxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate typically involves a multi-step process. One common approach starts with the preparation of the benzo[c]chromene core. This can be achieved through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
The next step involves the introduction of the glycinate moiety. This can be done by reacting the benzo[c]chromene derivative with N-[(benzyloxy)carbonyl]glycine under appropriate conditions to form the final product. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the benzo[c]chromene core can lead to the formation of quinones, while reduction can yield alcohol derivatives
Scientific Research Applications
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate can be compared with other similar compounds, such as:
- 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid
- 8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate
These compounds share a similar benzo[c]chromene core but differ in their substituents and functional groups
Properties
Molecular Formula |
C24H19NO7 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C24H19NO7/c1-29-16-7-9-18-19-10-8-17(12-21(19)32-23(27)20(18)11-16)31-22(26)13-25-24(28)30-14-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
OEDBBFIIIHYCFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)CNC(=O)OCC4=CC=CC=C4)OC2=O |
Origin of Product |
United States |
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